(S)-tert-Butyl 3-aminoazepane-1-carboxylate
Overview
Description
(S)-tert-Butyl 3-aminoazepane-1-carboxylate is a chiral compound that belongs to the class of azepane derivatives. Azepanes are seven-membered nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their potential biological activities. The tert-butyl group attached to the nitrogen atom provides steric hindrance, which can influence the compound’s reactivity and interactions with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-tert-Butyl 3-aminoazepane-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the azepane ring, which can be achieved through various methods such as cyclization of appropriate precursors.
Introduction of the Amino Group: The amino group is introduced at the 3-position of the azepane ring through nucleophilic substitution or reductive amination.
Protection of the Amino Group: The amino group is protected using a tert-butyl carbamate (Boc) group to prevent unwanted side reactions during subsequent steps.
Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques to obtain the desired (S)-enantiomer.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reagents and conditions used.
Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the azepane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products:
Oxidation Products: Oxo derivatives of the azepane ring.
Reduction Products: Reduced derivatives with varying degrees of hydrogenation.
Substitution Products: Substituted azepane derivatives with different functional groups.
Scientific Research Applications
(S)-tert-Butyl 3-aminoazepane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It serves as a precursor for the development of new drugs targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 3-aminoazepane-1-carboxylate involves its interaction with specific molecular targets in biological systems. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity for its targets. The amino group can form hydrogen bonds and electrostatic interactions with target proteins, affecting their function and activity. The azepane ring provides a rigid scaffold that can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
(S)-Benzyl 3-aminoazepane-1-carboxylate: Similar structure but with a benzyl group instead of a tert-butyl group.
(S)-Methyl 3-aminoazepane-1-carboxylate: Similar structure but with a methyl group instead of a tert-butyl group.
(S)-Ethyl 3-aminoazepane-1-carboxylate: Similar structure but with an ethyl group instead of a tert-butyl group.
Uniqueness: (S)-tert-Butyl 3-aminoazepane-1-carboxylate is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and interactions with biological targets. This makes it a valuable compound for the development of new drugs and materials with specific properties.
Properties
IUPAC Name |
tert-butyl (3S)-3-aminoazepane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-5-4-6-9(12)8-13/h9H,4-8,12H2,1-3H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWILWLHHQGUCX-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@@H](C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653023 | |
Record name | tert-Butyl (3S)-3-aminoazepane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30653023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
625471-04-7 | |
Record name | tert-Butyl (3S)-3-aminoazepane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30653023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl (3S)-3-aminoazepane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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